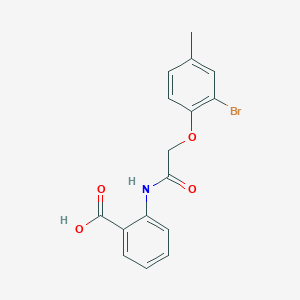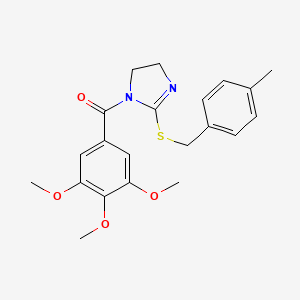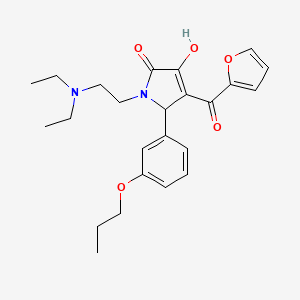![molecular formula C17H19N3O2 B2487036 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-éthoxyphényl)éthanone CAS No. 1797636-63-5](/img/structure/B2487036.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-éthoxyphényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the Biginelli reaction, a multicomponent reaction that provides an efficient method for creating dihydropyrimidinones. A study by Rajack et al. (2013) detailed the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through the Biginelli reaction, utilizing cellulose sulfuric acid as a recyclable solid acid catalyst, which could be analogous to the synthesis approach for our compound of interest (Rajack et al., 2013).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds similar to "1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone" has been explored through crystal structure determination and spectroscopic techniques. Chen and Liu (2019) conducted crystal structure determination of tetrahydropyrido thieno pyrimidinone derivatives, providing insights into the influence of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).
Chemical Reactions and Properties
Chemical reactions involving dihydropyrimidinones, such as those synthesized through the Biginelli reaction, often exhibit interesting chemical properties. The study by Darehkordi and Ghazi (2015) on dihydropyrimidinone derivatives illustrates the potential chemical reactions, including tri-component reactions facilitated by ultrasound-assisted synthesis, which could be relevant for our compound (Darehkordi & Ghazi, 2015).
Physical Properties Analysis
The physical properties of dihydropyrimidinones and related heterocyclic compounds can be influenced by their molecular structure. Peng et al. (2015) explored the crystal structure and spectroscopic properties of a related compound, highlighting the solvatochromic effect as the solvent polarity increases, which could be indicative of the behavior of our compound of interest (Peng et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential applications of dihydropyrimidinones, can be gleaned from their synthesis and structural analyses. Bahnck et al. (2012) detailed the synthesis of a potent inhibitor using a fused bicyclic dihydropyrimidinone scaffold, emphasizing the synthetic efficiency and scalability of such compounds, which could be reflective of the chemical properties of "1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone" (Bahnck et al., 2012).
Applications De Recherche Scientifique
Activité Antitumorale
Ce composé a été synthétisé et évalué pour son activité antiproliférative contre diverses lignées de cellules cancéreuses . Une série de ces composés a montré une activité cytotoxique modérée à significative avec des valeurs de CI50 inférieures à 18 µM sur les cellules A549, comparables à celle du géfitinib de référence . En particulier, le composé 5a a présenté une puissance considérable à la fois dans les essais cellulaires et enzymatiques de l'EGFR .
Inhibition de l'EGFR
Le composé a été identifié comme un inhibiteur potentiel de l'EGFR . Il était capable de réguler à la baisse l'expression de l'EGFR et d'inhiber la phosphorylation de l'EGFR de manière dose-dépendante .
Synthèse de dérivés de l'acide tétrahydropteroïque
La 5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine et les composés apparentés ont été utilisés comme matières premières pour la synthèse en plusieurs étapes de dérivés de l'acide tétrahydropteroïque .
Caractéristiques structurelles et méthodologies de synthèse
Le composé fait partie de la classe des composés pyrido[4,3-d]pyrimidines, et une étude a été menée sur les caractéristiques structurelles, les réactions et les méthodologies de synthèse de ces composés .
Applications pharmaceutiques
Le composé présente des applications pharmaceutiques potentielles, comme l'indique l'existence d'un brevet pour les composés de cette formule .
Synthèse multicomposants
Le composé peut être obtenu à partir de dérivés de pyridine et de pyrimidine ou à partir d'une synthèse multicomposants .
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its phosphorylation . This inhibition is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound. The inhibition of EGFR phosphorylation disrupts the normal signaling pathways of the cell, leading to changes in cell function.
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. By inhibiting EGFR phosphorylation, the compound disrupts these pathways, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
The compound’s efficacy against cancer cell lines suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in the down-regulation of EGFR expression and inhibition of EGFR phosphorylation . This can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that overexpress EGFR.
Propriétés
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-15-5-3-13(4-6-15)9-17(21)20-8-7-16-14(11-20)10-18-12-19-16/h3-6,10,12H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJQPGFTRBFLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)




![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)